N-(2-hydroxyethyl)-2-(4-nitro-1H-indol-1-yl)acetamide
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Overview
Description
N-(2-hydroxyethyl)-2-(4-nitro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group attached to the indole ring and a hydroxyethyl group attached to the acetamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(4-nitro-1H-indol-1-yl)acetamide typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the indole ring.
Acylation: The nitrated indole is then subjected to acylation with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-nitro-1H-indol-1-yl)acetyl chloride.
Amidation: The final step involves the reaction of 2-(4-nitro-1H-indol-1-yl)acetyl chloride with ethanolamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(4-nitro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halides, amines, in the presence of bases or catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(4-amino-1H-indol-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(4-nitro-1H-indol-1-yl)acetic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(4-nitro-1H-indol-1-yl)acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the indole moiety may bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(1H-indol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
N-(2-hydroxyethyl)-2-(4-chloro-1H-indol-1-yl)acetamide: Contains a chloro group instead of a nitro group, which may affect its reactivity and biological properties.
N-(2-hydroxyethyl)-2-(4-methyl-1H-indol-1-yl)acetamide: Contains a methyl group, which may influence its chemical stability and biological activity.
Uniqueness
N-(2-hydroxyethyl)-2-(4-nitro-1H-indol-1-yl)acetamide is unique due to the presence of both the nitro group and the hydroxyethyl group, which may confer distinct chemical reactivity and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-nitroindol-1-yl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c16-7-5-13-12(17)8-14-6-4-9-10(14)2-1-3-11(9)15(18)19/h1-4,6,16H,5,7-8H2,(H,13,17) |
InChI Key |
JQAPOHFNJLLZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCO)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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